2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a complex organic compound that features a quinoline core, a furan ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s characteristics
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs .
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and modulating various biochemical processes. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: Another five-membered aromatic heterocycle with a nitrogen atom.
Thiophene: Similar to furan but with a sulfur atom instead of oxygen.
Benzofuran: Contains a fused benzene and furan ring system
Uniqueness
2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is unique due to its combination of a quinoline core, a furan ring, and an ethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c1-2-29-20-10-7-17(8-11-20)15-23(27)25-19-9-12-21-18(16-19)5-3-13-26(21)24(28)22-6-4-14-30-22/h4,6-12,14,16H,2-3,5,13,15H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQCOHFZTLDVBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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